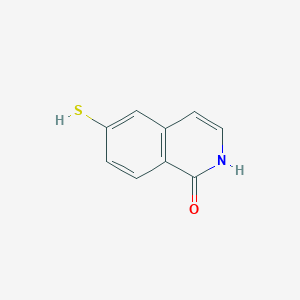
6-Mercaptoisoquinolin-1(2H)-one
Cat. No. B8586069
M. Wt: 177.22 g/mol
InChI Key: JDXXTEUZUAMYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07618985B2
Procedure details


To a solution of 6-hydroxy-2H-isoquinolin-1-one (500 mg, 3.10 mmol), triethyl amine (860 μL, 6.2 mmol) and pyridine (2.5 ml, 31 mmol) in anhydrous tetrahydrofuran (16 ml) was added N, N-dimethylthiocarbamoyl chloride (573 mg, 4.65 mmol) at 0° C. The mixture was heated to 65° C. and stirred for 24 h. The mixture was concentrated in vacuo with the addition of toluene. Saturated aqueous NaHCO3 was added to the residue and the mixture extracted with ethyl acetate (x3), dried (Na2SO4) and concentrated in vacuo to give a residue. Flash chromatography of the residue using ethyl acetate-heptane (5% to 100% ethylacetate) gave an unwanted side product (280 mg), followed by dimethylthiocarbamic acid 1-oxo-1,2-dihydroisoquinolin-6-yl ester (300 mg). A solution of the dimethylthiocarbamic acid 1-oxo-1,2-dihydroisoquinolin-6-yl ester in o-dichlorobenzene (2.5 ml) was heated under microwave conditions at 230° C. for 60 minutes. The mixture was loaded directly onto a column and flash chromatographed using ethyl acetate:heptane (1:9 to 99:1) to give dimethyl-thiocarbamic acid S-(1-oxo-1,2-dihydro-isoquinolin-6-yl) ester (140 mg). Methanol (7 ml) and potassium hydroxide (86 mg) were added to the dimethyl-thiocarbamic acid S-(1-oxo-1,2-dihydro-isoquinolin-6-yl) ester (140 mg) and the mixture refluxed, under nitrogen, for 2 h at 80° C. The mixture was then cooled and concentrated in vacuo to give a residue. Water was added and the mixture extracted with ethyl acetate (x2). The aqueous phase was acidified (pH ˜2) using dilute hydrochloric acid and the mixture extracted with ethyl acetate (x3). The combined organics were dried (Na2SO4) and concentrated in vacuo to give crude 6-mercapto-2H-isoquinolin-1-one (104 mg).


Name
dimethyl-thiocarbamic acid S-(1-oxo-1,2-dihydro-isoquinolin-6-yl) ester
Quantity
140 mg
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
CO.[OH-].[K+].[O:5]=[C:6]1[C:15]2[C:10](=[CH:11][C:12]([S:16]C(=O)N(C)C)=[CH:13][CH:14]=2)[CH:9]=[CH:8][NH:7]1>O>[SH:16][C:12]1[CH:11]=[C:10]2[C:15](=[CH:14][CH:13]=1)[C:6](=[O:5])[NH:7][CH:8]=[CH:9]2 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
86 mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
dimethyl-thiocarbamic acid S-(1-oxo-1,2-dihydro-isoquinolin-6-yl) ester
|
|
Quantity
|
140 mg
|
|
Type
|
reactant
|
|
Smiles
|
O=C1NC=CC2=CC(=CC=C12)SC(N(C)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture extracted with ethyl acetate (x2)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture extracted with ethyl acetate (x3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organics were dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
SC=1C=C2C=CNC(C2=CC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 104 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 104.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

